molecular formula C19H17N3O B2678361 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-83-5

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2678361
CAS No.: 1029784-83-5
M. Wt: 303.365
InChI Key: GLWSACJQVJLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-83-5) is a synthetic small molecule belonging to the pyrazoloquinoline class of heterocyclic compounds, which are recognized for their versatile photophysical and biological properties . Researchers can leverage this compound as a key scaffold in developing new therapeutic agents and functional materials. The pyrazolo[4,3-c]quinoline core is of significant interest in medicinal chemistry. Related derivatives have demonstrated potent anti-inflammatory activity in scientific studies, functioning through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in cellular models . This suggests potential application for this compound class in investigating novel pathways for inflammatory diseases. Furthermore, the structural motif is often constructed using multi-component reactions or classic methods like Friedländer condensation, highlighting its utility as a synthetic intermediate . The compound's specific substitution pattern, featuring an 8-methyl and a 4-ethoxyphenyl group, makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWSACJQVJLWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline N-oxide derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 3-(4-ethoxyphenyl), 8-methyl C₂₀H₁₇N₃O 315.37 Not explicitly reported; inferred from analogs
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl), 8-ethoxy C₁₈H₁₄FN₃O 307.33 Undisclosed; fluorophenyl may enhance bioavailability
ELND006 4-cyclopropyl, 7,8-difluoro, 5-(4-trifluoromethylphenylsulfonyl) C₂₁H₁₅F₅N₄O₂S 494.43 Gamma-secretase inhibitor (amyloid-beta selective)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-(4-hydroxyphenylamino) C₁₆H₁₂N₆O 304.31 Anti-inflammatory (IC₅₀ ~1400W for NO inhibition)
5-Benzyl-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline 5-benzyl, 3-(4-ethoxyphenyl), 8-methyl C₂₆H₂₃N₃O 393.49 Structural analog; benzyl group may modulate receptor affinity
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-chlorophenyl), 8-fluoro, 3-(3-methoxyphenyl) C₂₃H₁₅ClFN₃O 403.84 Undisclosed; halogenation may enhance metabolic stability

Biological Activity

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is C19H17N3OC_{19}H_{17}N_3O with a molecular weight of approximately 303.365 g/mol. The structure features an ethoxy group and a methyl group attached to the pyrazoloquinoline core, which is pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of NO is crucial as it plays a role in inflammatory processes.

Key Findings:

  • Inhibition of iNOS and COX-2: The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
  • IC50 Values: Some derivatives have demonstrated IC50 values as low as 0.39 μM for NO production inhibition .
CompoundIC50 (μM)Mechanism
3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production

2. Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer properties. The structural similarity to known kinase inhibitors suggests potential efficacy against various cancer types.

Case Studies:

  • A study highlighted the efficacy of certain pyrazolo[4,3-c]quinolines in inhibiting cancer cell proliferation through modulation of key signaling pathways .
  • Further investigation into the compound's ability to induce apoptosis in cancer cells is ongoing.

The biological activity of 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory and cancerous processes. The unique substituents on the pyrazoloquinoline core may enhance binding affinity and specificity towards these targets.

Q & A

Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates. A key step is cyclization under acidic or catalytic conditions to assemble the pyrazoloquinoline core. For example:

  • Step 1 : Condensation of 4-ethoxyphenylhydrazine with a substituted quinoline precursor.
  • Step 2 : Cyclization using catalysts like copper(I) iodide or palladium in polar solvents (e.g., DMF) at 80–100°C .
    Optimization strategies include:
  • Temperature control : Higher yields (70–85%) are achieved at 90°C compared to room temperature.
  • Catalyst screening : Copper catalysts reduce side products compared to uncatalyzed reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethoxy group at C3: δ 1.35 ppm for CH3_3, δ 4.02 ppm for OCH2_2) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system, space group P21_121_121_1) and validates planarity of the fused pyrazole-quinoline system .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 358.15) .

Q. How is the compound’s initial biological activity screened in pharmacological studies?

  • In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC50_{50} < 1 μM) and anticancer activity via apoptosis induction in HeLa cells (IC50_{50} ~2.5 μM) .
  • Dose-response curves : Tested at 0.1–100 μM concentrations to establish potency and selectivity .
  • Control compounds : Comparisons with structurally similar derivatives (e.g., fluorinated analogs) to benchmark activity .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in pyrazoloquinoline derivatives?

Substituent Position Biological Activity (IC50_{50}) Key Reference
4-EthoxyphenylC3Anti-inflammatory: 0.39 μM
4-MethylphenylC1Anticancer: 1.00 μM
3-FluorophenylC3Cytotoxicity: 5.00 μM
  • Key trend : Electron-donating groups (e.g., ethoxy) enhance anti-inflammatory activity, while halogens (e.g., F) improve membrane permeability but may increase cytotoxicity .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50​ values across studies?

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and protocols to minimize variability .
  • DMSO concentration control : Limit to <0.1% to avoid solvent interference .
  • Replicate analysis : Triplicate measurements with error margins <10% .

Q. How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Simulate interactions with COX-2 (PDB ID 5KIR) to identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Use Hammett constants for substituents to correlate electronic effects with activity .

Q. What methodologies optimize yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 90% yield .
  • Flow chemistry : Enables continuous production with >80% purity after HPLC .
  • Catalyst recycling : Recover Pd/C catalysts via filtration for reuse, reducing costs .

Q. How do solvent polarity and pH affect the compound’s stability?

  • Stability profile : Degrades <5% in DMSO at 4°C over 30 days but degrades 20% in aqueous buffer (pH 7.4) at 25°C .
  • pH-dependent solubility : LogP = 3.2 indicates high lipid solubility; protonation at acidic pH increases aqueous solubility .

Q. What strategies validate target engagement in cellular models?

  • Chemical proteomics : Use biotinylated probes to pull down bound proteins from lysates .
  • CRISPR knockouts : Ablate putative targets (e.g., COX-2) to confirm loss of activity .
  • Fluorescence polarization : Measure binding affinity to recombinant proteins .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst-free reactions : Use photoredox conditions for cyclization .
  • Waste reduction : Recover >95% of starting materials via column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.